molecular formula C21H21Cl2NO2S B2663431 Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride CAS No. 1052545-27-3

Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride

Cat. No.: B2663431
CAS No.: 1052545-27-3
M. Wt: 422.36
InChI Key: FJMVVMNOWIZOGF-UHFFFAOYSA-N
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Description

The compound is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of the chloromethyl, phenyl, and carboxylate groups suggest that this compound could be used as an intermediate in organic synthesis .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a benzothieno group, which is a fused ring system containing a benzene ring and a thiophene ring. The chloromethyl, phenyl, and carboxylate groups are attached to this core structure .


Chemical Reactions Analysis

Pyridine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry . The specific reactions that this compound can undergo would depend on the conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives are generally polar and can participate in hydrogen bonding. They are also aromatic and relatively stable .

Scientific Research Applications

Synthesis Techniques and Derivative Development

Annulation Methods for Tetrahydropyridines

The development of phosphine-catalyzed [4 + 2] annulation techniques highlights the synthesis of highly functionalized tetrahydropyridines. This approach utilizes Ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, leading to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Crystal Structure Analysis

The synthesis and crystal structure analysis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate demonstrates the complex structural characteristics of these compounds, offering insights into their potential chemical reactivity and interaction capabilities (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of Tetrahydrobenzo[b]thiophene derivatives underlines the efficiency and innovation in developing heterocyclic compounds, contributing to the advancement of chemical synthesis methods (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Biological Activities and Applications

Antimicrobial and Anti-Inflammatory Activities

Research into the antimicrobial and anti-inflammatory activities of pyrimidine-5-carboxylate derivatives showcases the potential therapeutic applications of these compounds. The synthesis of novel derivatives and their subsequent evaluation highlight the ongoing search for new, effective treatments in pharmaceutical research (A.S.Dongarwar et al., 2011).

Coordination Polymers for Material Science

The creation of coordination polymers containing both interdigitated 1D chains and interpenetrated 2D grids from ethyl esters of pyridinecarboxylate bridging ligands opens new avenues in material science, particularly in the development of novel materials with unique properties (Ayyappan, Evans, & Lin, 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target. If it’s used as a catalyst or a ligand, the mechanism of action would involve its chemical properties .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Pyridine and its derivatives can be harmful if ingested or if they come into contact with the skin .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful intermediate in organic synthesis, research might focus on developing more efficient synthesis methods. If it’s a drug, research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2S.ClH/c1-2-25-21(24)19-15(12-22)23-20-18(14-10-6-7-11-16(14)26-20)17(19)13-8-4-3-5-9-13;/h3-5,8-9H,2,6-7,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMVVMNOWIZOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)CCCC4)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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